2-[(2-Methylphenyl)sulfanyl]pyridine
Description
2-[(2-Methylphenyl)sulfanyl]pyridine is a pyridine derivative featuring a sulfanyl (-S-) group at the 2-position of the pyridine ring, which is further substituted with a 2-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
CAS No. |
81994-64-1 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-9H,1H3 |
InChI Key |
ADDWTJXNPUILNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)sulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 2-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-[(2-Methylphenyl)sulfanyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Methylphenyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)sulfanyl]pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Position and Type of Substituents
- 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS 477864-70-3): This compound shares the 2-sulfanylpyridine core but includes additional methyl groups at positions 4 and 6 of the pyridine ring and a sulfonyl (-SO₂-) group at position 3. Molecular Weight: 349.51 g/mol vs. ~217.3 g/mol (estimated for 2-[(2-Methylphenyl)sulfanyl]pyridine).
2-(Methylsulfonyl)pyridine (CAS 17075-14-8):
(b) Halogenated Derivatives
Sulfur Oxidation State
The oxidation state of the sulfur atom critically impacts chemical behavior:
- Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) :
- Sulfanyl groups are less polar and more nucleophilic, favoring reactions such as alkylation or oxidation. For example, describes the oxidation of sulfanyl precursors to sulfoxides/sulfones for proton-pump inhibitor derivatives.
- Sulfonyl groups, as in 2-(methylsulfonyl)pyridine, are electron-withdrawing, stabilizing negative charges and enhancing metabolic stability in drug candidates .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Sulfur Oxidation State | Key Substituents |
|---|---|---|---|---|
| 2-[(2-Methylphenyl)sulfanyl]pyridine | C₁₂H₁₁NS | ~217.3 | -S- | 2-Methylphenyl at S-position |
| 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | C₁₈H₂₃NO₂S₂ | 349.51 | -SO₂- and -S- | 4,6-Dimethyl, sulfonyl at C3 |
| 2-(Methylsulfonyl)pyridine | C₆H₇NO₂S | 157.19 | -SO₂- | Methyl at S-position |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
